molecular formula C14H14ClN3O2S B2566880 (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448067-60-4

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2566880
CAS No.: 1448067-60-4
M. Wt: 323.8
InChI Key: LRQDOZPIYWLVMT-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical scaffold designed for research and development applications, particularly in medicinal chemistry and early drug discovery. This compound features a synthetically versatile structure combining a chlorothiophene moiety and a piperidine ring linked via a methanone group, with a pyrazine ether extension. The piperazine and piperidine rings are privileged structures in drug design, frequently found in compounds targeting the central nervous system (CNS), G-protein coupled receptors (GPCRs), and various kinases . For instance, piperazine-based scaffolds are being actively investigated as potent P2X4 receptor antagonists, which represent a promising therapeutic target for conditions like neuroinflammation and chronic pain . Similarly, the 4-(pyrazin-2-yloxy)piperidine fragment provides a rigid, nitrogen-rich aromatic system that can be critical for target engagement and optimizing binding affinity. This molecular architecture makes it a valuable building block for constructing targeted screening libraries or for lead optimization programs. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in developing novel ligands for various biological targets. Its structure is consistent with those used in discovery chemistry for metabolic diseases and neurological disorders . The compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQDOZPIYWLVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorothiophene Ring: This step involves the chlorination of thiophene using reagents like sulfuryl chloride or thionyl chloride under controlled conditions.

    Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced through a nucleophilic substitution reaction, where pyrazine is reacted with an appropriate leaving group.

    Formation of the Piperidin-1-yl Methanone Moiety: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone structure.

    Final Coupling Reaction: The final step involves coupling the chlorothiophene ring with the pyrazin-2-yloxy piperidin-1-yl methanone intermediate under specific conditions, often using catalysts or coupling agents like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper complexes.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from ketones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The exact mechanism of action of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound vs. MK37 (Compound 21)
  • Target Compound :

    • Thiophene Substituent : 5-Chloro group.
    • Piperidine/Piperazine Core : 4-(pyrazin-2-yloxy)piperidine.
    • Key Features : Chlorine enhances lipophilicity (logP), while pyrazine-oxy improves solubility via H-bond acceptors.
  • MK37 (Compound 21) :

    • Thiophene Substituent : Unsubstituted thiophen-2-yl.
    • Core : 4-(4-(trifluoromethyl)phenyl)piperazine.
    • Key Features : Trifluoromethylphenyl increases lipophilicity but may reduce solubility compared to pyrazine-oxy .
Target Compound vs. w3 (ESI Compound)
  • w3: Core: 4-methylpiperazine linked to a chloro-pyrimidinyl-triazole scaffold. Key Features: Chloro substitution on pyrimidine and triazole moiety likely enhances target binding affinity, but the scaffold differs significantly from the thiophene-piperidine methanone structure .

Physicochemical Properties (Inferred)

Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Acceptors
Target Compound ~3.2 ~0.1 (Low) 5 (Pyrazine + ketone)
MK37 (Compound 21) ~4.1 ~0.05 (Very Low) 3 (Piperazine + ketone)
w3 (ESI) ~2.8 ~0.3 (Moderate) 7 (Triazole + pyrimidine)

Note: Data are extrapolated from structural analogs due to lack of direct measurements in evidence .

Key Modifications in Analogs

  • MK37 : Uses trifluoromethylphenyl-piperazine instead of pyrazine-oxy-piperidine, synthesized via Ullmann coupling or SNAr reactions .
  • w3 : Employs a pyrimidine-triazole scaffold linked to methylpiperazine, synthesized via sequential Buchwald-Hartwig aminations .

Biological Activity

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates a chlorothiophene ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety. The unique structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is (5-chlorothiophen-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone. Its molecular formula is C14H14ClN3O2SC_{14}H_{14}ClN_3O_2S, with a molecular weight of 319.79 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C14H14ClN3O2S c15 12 2 1 11 21 12 14 19 18 7 3 10 4 8 18 20 13 9 16 5 6 17 13 h1 2 5 6 9 10H 3 4 7 8H2\text{InChI }\text{InChI 1S C14H14ClN3O2S c15 12 2 1 11 21 12 14 19 18 7 3 10 4 8 18 20 13 9 16 5 6 17 13 h1 2 5 6 9 10H 3 4 7 8H2}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chlorothiophene Ring : Chlorination of thiophene using reagents like sulfuryl chloride.
  • Attachment of the Pyrazin Group : Nucleophilic substitution reaction with pyrazine.
  • Formation of the Piperidinyl Methanone : Reaction with acylating agents to form the piperidinyl structure.
  • Final Coupling Reaction : Coupling the chlorothiophene with the pyrazin-piperidine intermediate using catalysts.

Antimicrobial Activity

Research indicates that compounds similar to (5-Chlorothiophen-2-yloxy)piperidin derivatives exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity. Similar derivatives have been explored for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Anticancer Potential

Compounds containing piperidine and thiophene moieties have been investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

The biological activity of (5-Chlorothiophen-2-yloxy)piperidin derivatives may involve interactions with specific molecular targets:

  • Enzyme Inhibition : Compounds can inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors may lead to altered cellular responses beneficial in therapeutic contexts.
  • DNA Interference : Some derivatives show potential for interfering with DNA replication processes in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of synthesized piperidine derivatives against various strains. The results indicated that certain compounds displayed IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In another research effort, derivatives similar to (5-Chlorothiophen) were tested against multiple cancer cell lines. The findings revealed that these compounds induced apoptosis and inhibited proliferation effectively, highlighting their potential as anticancer agents .

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